

An In-depth Technical Guide to p-Toluenesulfonyl Azide (Tosyl Azide)

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Compound of Interest

Compound Name: *p*-Toluenesulfonyl azide

Cat. No.: B3030667

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CAS Number: 941-55-9

This technical guide provides comprehensive information on **p-Toluenesulfonyl azide** (TsN_3), a versatile and pivotal reagent in modern organic synthesis. Aimed at researchers, chemists, and professionals in drug development, this document details its physicochemical properties, synthesis, key reactions, and safety protocols, presented with clarity for practical application.

Physicochemical and Spectroscopic Data

p-Toluenesulfonyl azide, also known as tosyl azide, is an organic compound widely used as a reagent in organic synthesis and materials science.^[1] It typically appears as a colorless to pale yellow liquid or a white solid, depending on purity and temperature.^{[1][2]}

Table 1: Physicochemical Properties of **p-Toluenesulfonyl Azide**

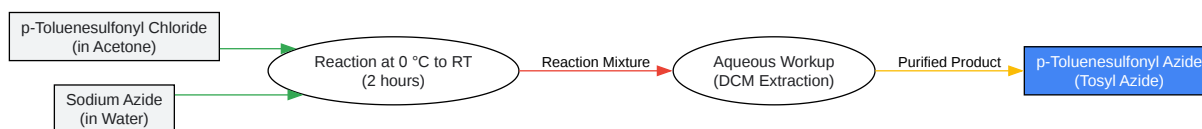
Property	Value	References
CAS Number	941-55-9	[1][2][3]
Molecular Formula	C ₇ H ₇ N ₃ O ₂ S	[3][4]
Molecular Weight	197.21 g/mol	[1][3][4]
Melting Point	21-22 °C (70-72 °F)	[1][2][5]
Boiling Point	110-115 °C at 0.001 mmHg	[5]
Density	~0.90 g/mL at 20 °C	[1][3]
Refractive Index (n _{20/D})	1.502 - 1.548	[2][3]
Flash Point	4.0 °C (39.2 °F) - Closed Cup (for solution in Toluene)	
Appearance	Colorless to slight yellow liquid or white solid	[1][2][3]
Solubility	Soluble in most organic solvents like CH ₂ Cl ₂ , Et ₂ O, EtOH, and Toluene.	[1][6]

Table 2: Spectroscopic Data

Spectrum Type	Key Peaks/Shifts (δ)	Reference
Infrared (IR) v _{max} (cm ⁻¹)	2128 (azide N≡N stretch), 1595, 1371, 1167	[7]
¹ H NMR (CDCl ₃ , 400 MHz)	2.49 (3H, s, CH ₃), 7.41 (2H, d, J 8.3, ArH), 7.85 (2H, d, J 8.3, ArH)	[7]

Synthesis of p-Toluenesulfonyl Azide

The standard laboratory preparation of **p-Toluenesulfonyl azide** involves the reaction of p-toluenesulfonyl chloride with sodium azide in an aqueous solvent system.[5]



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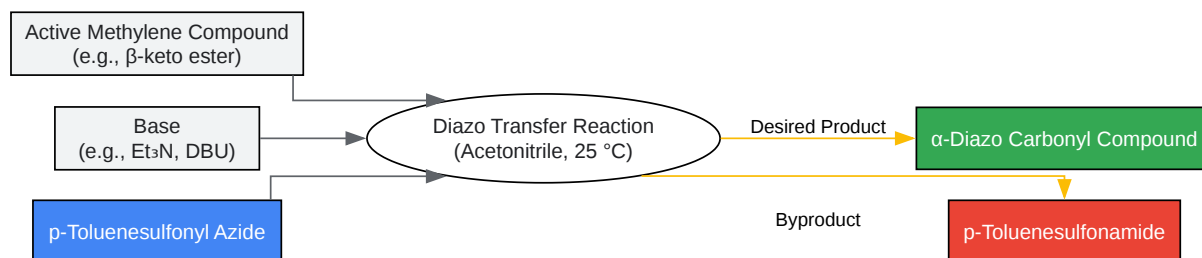
*Diagram of the synthesis of **p-Toluenesulfonyl azide**.*

- Preparation: Prepare a solution of sodium azide (NaN_3) (4.34 g, 66.0 mmol, 1.01 eq.) in water (15 mL) and cool it to 0 °C in an ice bath with stirring.
- Reaction: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) (12.23 g, 65.0 mmol, 1 eq.) in acetone (30 mL). Add this solution dropwise to the stirring sodium azide solution over 15 minutes, maintaining the temperature at 0 °C.
- Stirring: Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
- Workup: Remove the acetone under reduced pressure. Extract the remaining aqueous solution with dichloromethane (DCM, 20 mL).
- Washing: Wash the organic layer sequentially with water (2 x 15 mL) and brine (10 mL).
- Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield pure **p-toluenesulfonyl azide** as a colorless oil. The product often crystallizes into a white solid upon refrigeration.[7]

Key Applications in Organic Synthesis

Tosyl azide is a cornerstone reagent for introducing azide and diazo functional groups and serves as a nitrene source and a substrate for cycloaddition reactions.[5]

The most prominent application of tosyl azide is in diazo transfer reactions, where it converts active methylene compounds into diazo compounds.[6][8] This reaction, known as the Regitz Diazo Transfer, is fundamental in synthesizing precursors for various transformations.[9]

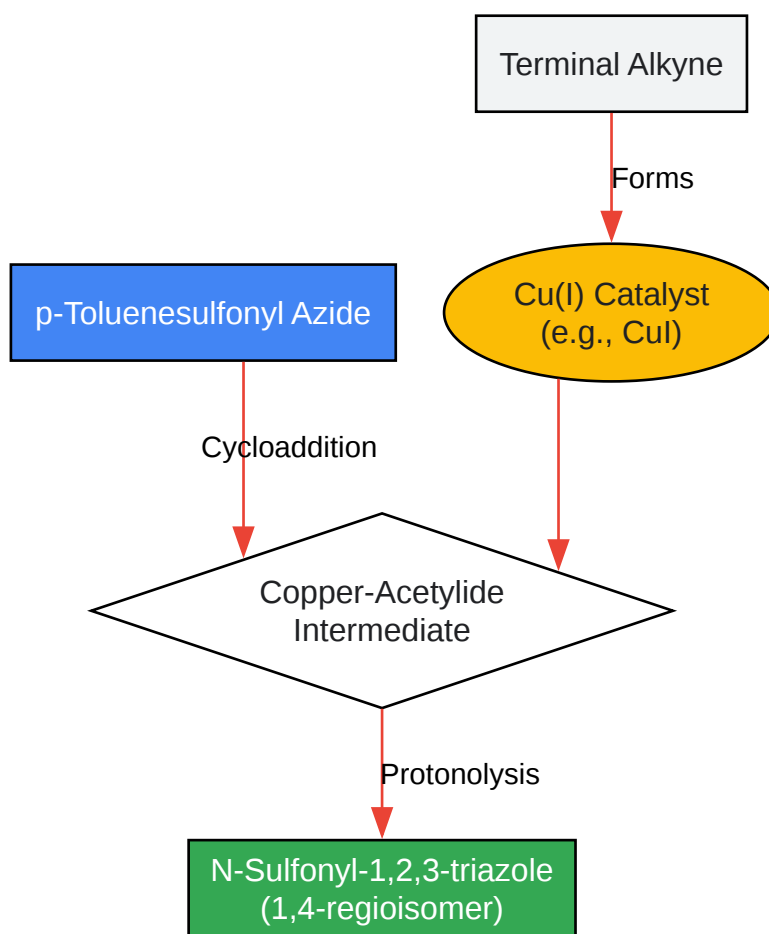


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Workflow for a typical Regitz Diazo Transfer reaction.

- Solution A: Dissolve the active methylene substrate (1.0 mmol, 1 eq.) and a suitable base (e.g., triethylamine, 1.05 eq.) in acetonitrile (5 mL).
- Solution B: In a separate flask, dissolve **p-toluenesulfonyl azide** (1.1 mmol, 1.1 eq.) in acetonitrile (5 mL).
- Reaction: Add Solution B to Solution A at room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to isolate the α -diazo carbonyl compound. The byproduct, p-toluenesulfonamide, is often easily separated.^[10]

Tosyl azide is a key component in Huisgen 1,3-dipolar cycloadditions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction.^{[3][11][12]} This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.^{[12][13]}



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Pathway for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

- **Setup:** To a mixture of the terminal alkyne (1.0 mmol), **p-toluenesulfonyl azide** (1.1 mmol), and a copper(I) source (e.g., CuI, 5 mol%) in a suitable solvent (e.g., water, t-BuOH/H₂O, or an organic solvent like toluene) add a ligand if necessary (e.g., prolinamide, 10 mol%).^[13]
- **Reaction:** Stir the mixture at room temperature for 4-24 hours until the starting materials are consumed (monitored by TLC).
- **Workup:** Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography to yield the N-sulfonyl-1,2,3-triazole.

Safety and Handling

While being one of the more stable organic azides, **p-toluenesulfonyl azide** is a potential explosive and must be handled with care.^[5] It is classified as fatal if swallowed and may cause a fire upon heating.^{[4][14]} It has the shock sensitivity comparable to tetryl and the explosiveness of TNT.^[15]

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	References
Hazard	H225	Highly flammable liquid and vapour (for solutions)	
H242	Heating may cause a fire	[4][14]	
H300	Fatal if swallowed	[4]	
H304	May be fatal if swallowed and enters airways	[16]	
H315	Causes skin irritation	[16]	
H336	May cause drowsiness or dizziness	[16]	
Precaution	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.	[4][14][16]
P235	Keep cool.	[14]	
P270	Do not eat, drink or smoke when using this product.	[14][16]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[14][16]	
P301+P310	IF SWALLOWED: Immediately call a	[16]	

	POISON CENTER/doctor.
P403+P235	Store in a well-ventilated place. Keep cool. [16]
P405	Store locked up. [14][16]
P501	Dispose of contents/container to an approved waste disposal plant. [16]

Storage and Handling:

- Storage: Store in a refrigerator at 2-8 °C (36-46 °F).[1][3] Keep the container tightly closed in a dry and well-ventilated place.[16]
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.[16] Ground all equipment to prevent static discharge.[16] Particular caution is required for reactions heated at or above 100 °C, as the explosive decomposition begins around 120 °C.[5]
- Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[16] Do not dispose of down the drain.

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